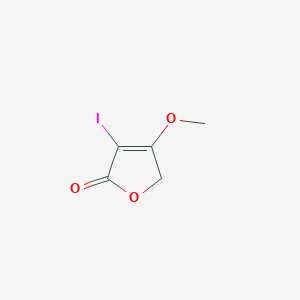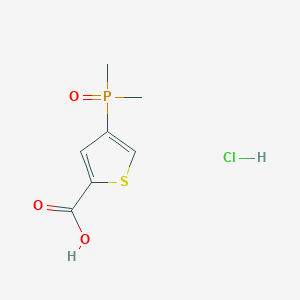
Ethyl 2-amino-3-(5,6-dibromopyridin-3-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-3-(5,6-dibromopyridin-3-yl)propanoate is a fascinating compound with a unique structure that includes a pyridine ring substituted with bromine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-(5,6-dibromopyridin-3-yl)propanoate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of ethyl α-ethylacetoacetate and m-anisidine, followed by the addition of NaNO2 and concentrated aqueous hydrochloric acid to form the intermediate, which is then reacted with the anion of ethyl α-ethylacetoacetate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-amino-3-(5,6-dibromopyridin-3-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The bromine atoms in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-3-(5,6-dibromopyridin-3-yl)propanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mecanismo De Acción
The mechanism by which Ethyl 2-amino-3-(5,6-dibromopyridin-3-yl)propanoate exerts its effects involves interactions with molecular targets and pathways. The bromine atoms in the pyridine ring may play a role in its reactivity and binding affinity to specific enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simple ester with a similar ethyl group but lacking the amino and bromopyridine functionalities.
Methyl butyrate: Another ester with a different alkyl group and no aromatic ring.
Ethyl benzoate: Contains an aromatic ring but lacks the amino and bromine substituents.
Uniqueness
Ethyl 2-amino-3-(5,6-dibromopyridin-3-yl)propanoate is unique due to the presence of both amino and bromine substituents on the pyridine ring, which confer specific chemical and biological properties not found in simpler esters or aromatic compounds.
Propiedades
Fórmula molecular |
C10H12Br2N2O2 |
|---|---|
Peso molecular |
352.02 g/mol |
Nombre IUPAC |
ethyl 2-amino-3-(5,6-dibromopyridin-3-yl)propanoate |
InChI |
InChI=1S/C10H12Br2N2O2/c1-2-16-10(15)8(13)4-6-3-7(11)9(12)14-5-6/h3,5,8H,2,4,13H2,1H3 |
Clave InChI |
FPUWBYTZQSSNKX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC1=CC(=C(N=C1)Br)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanol](/img/structure/B13507396.png)


![Octahydropyrano[2,3-c]pyrrole](/img/structure/B13507413.png)

![3,3,3-Trifluoro-2-(1H-pyrrolo[2,3-B]pyridin-3-YL)propan-1-amine](/img/structure/B13507425.png)




![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carboxylic acid](/img/structure/B13507452.png)
